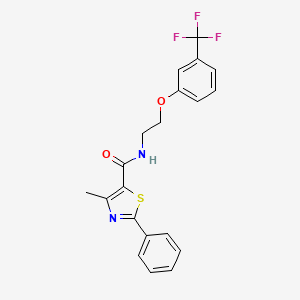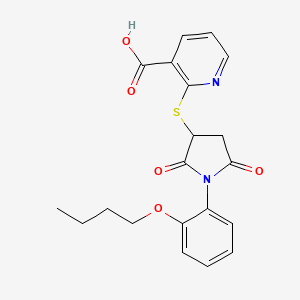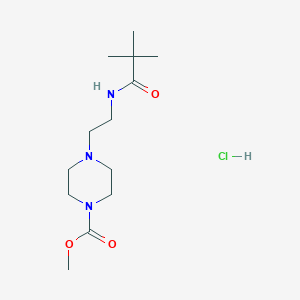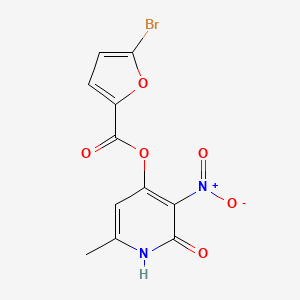![molecular formula C10H15NO2S B2958719 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2176126-05-7](/img/structure/B2958719.png)
4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazole derivatives have been studied extensively for their antimicrobial and antifungal properties. For instance, Schiff base ligands derived from thiazole compounds have shown moderate activity against bacteria such as E. coli and R. solanacearum, as well as fungi like F. oxysporum and A. niger. The microbial growth inhibition by these compounds highlights their potential as antimicrobial agents (Vinusha et al., 2015).
Antiproliferative Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their antiproliferative properties against cancer cell lines. Some compounds exhibited cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating their potential use in cancer therapy (Gür et al., 2020).
Photosensitizers in Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with thiazole groups have shown high singlet oxygen quantum yield, making them promising candidates as photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition
Thiazole derivatives have also found applications in materials science, particularly in the field of corrosion inhibition. For example, 1,3,4-oxadiazole derivatives have demonstrated effective corrosion inhibition properties towards mild steel in sulphuric acid, suggesting their potential industrial applications (Ammal et al., 2018).
Nematocidal Activity
Furthermore, novel thiazole derivatives have been synthesized and evaluated for their nematocidal activities, showing promise as lead compounds for developing new nematicides (Liu et al., 2022).
Future Directions
properties
IUPAC Name |
4-methyl-2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-2-4-12-5-3-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSIRBIYSARTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)




![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)

![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)